2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid
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Overview
Description
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid is a complex organic compound with a molecular weight of 365.43 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid typically involves the protection of the amino group of pyrrolidine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This may include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically results in the removal of the Fmoc group, exposing the free amine .
Scientific Research Applications
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected using piperidine, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid: Similar in structure but contains a biphenyl group.
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Contains an ethyl group instead of the pyrrolidine moiety.
Uniqueness
The uniqueness of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid lies in its specific structure, which combines the Fmoc protecting group with a pyrrolidine ring and an acetic acid moiety. This combination makes it particularly useful in peptide synthesis, offering both protection and reactivity .
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-20(25)11-22-14-9-10-23(12-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYNQYDAXKGCGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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